1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone
Overview
Description
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of both pyridine and quinoline rings, which are fused to an ethanone moiety
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the condensation of pyridine and quinoline derivatives under specific reaction conditions. One common method involves the use of hydrazine hydrate in the presence of dimethylacetamide, which facilitates the cyclization process . Another approach is the catalyst-free synthesis, which utilizes N-hetaryl ureas and alcohols to produce the desired compound . These methods are designed to be efficient and environmentally friendly, yielding high-purity products suitable for further research and industrial applications.
Chemical Reactions Analysis
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include hydrazine hydrate, dimethylacetamide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as PDE10A, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-2-(quinolin-4-yl)ethanone can be compared to other similar compounds, such as:
1-(Pyridin-4-yl)-2-(4-methylphenyl)ethanone: This compound has a similar structure but with a methylphenyl group instead of a quinoline ring.
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound features two pyridine rings, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of pyridine and quinoline rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N2O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-pyridin-2-yl-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H12N2O/c19-16(15-7-3-4-9-17-15)11-12-8-10-18-14-6-2-1-5-13(12)14/h1-10H,11H2 |
InChI Key |
AJBPJQZDKCSHPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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